

Titanium iodide as a precursor for chemical vapor deposition (CVD)

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Compound of Interest

Compound Name: Titanium iodide

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Application Notes: Titanium Iodide for Chemical Vapor Deposition

Introduction

Titanium iodide, primarily titanium tetraiodide (TiI_4), is a solid precursor material utilized in chemical vapor deposition (CVD) for the synthesis of high-purity titanium (Ti) and titanium nitride (TiN) thin films. Its primary advantage over other titanium halides, such as titanium tetrachloride (TiCl_4), is its lower decomposition temperature, which allows for lower process temperatures. The dissociation energy of the Ti-I bond is significantly lower than that of the Ti-Cl bond, with heats of formation at 298 K of -92 kcal/mol for TiI_4 compared to -192 kcal/mol for TiCl_4 .^[1] This characteristic makes TiI_4 a suitable precursor for applications where lower substrate temperatures are critical, such as in the fabrication of ultralarge scale integration (ULSI) microelectronic devices.^[2]

Applications

Thin films produced from **titanium iodide** precursors have several key applications:

- **Diffusion Barriers in Microelectronics:** Titanium nitride (TiN) films deposited via CVD from TiI_4 serve as effective diffusion barriers and adhesion layers in multilevel interconnect schemes for computer chips.^{[1][2][3]} These films exhibit excellent conformality, even in high-aspect-ratio contact structures, which is crucial for advanced semiconductor devices.^{[1][3]}

- **Wear-Resistant Coatings:** The inherent hardness and chemical inertness of titanium and its compounds make them suitable for producing wear-resistant coatings on various substrates. [\[4\]](#)
- **Biomedical Implants:** Coatings derived from titanium precursors can enhance the biocompatibility, wear resistance, and corrosion resistance of biomedical implants. [\[4\]](#)
- **Decorative Coatings:** The golden appearance of TiN makes it a popular choice for decorative coatings on items like jewelry and automotive trim. [\[5\]](#)

Quantitative Data Summary

The following tables summarize quantitative data extracted from various studies on the CVD of titanium-based films using **titanium iodide** precursors.

Table 1: Process Parameters for TiN CVD using TiI_4

Parameter	Value	Reference
Precursor	Titanium Tetraiodide (TiI_4)	[1] [6]
Co-reactants	Ammonia (NH_3), Hydrogen (H_2)	[1] [6]
Substrate Temperature	< 450 °C	[1] [3]
Deposition Method	Low-Pressure CVD (LPCVD)	[7]

Table 2: Properties of TiN Films Deposited from TiI_4

Property	Value	Reference
Iodine Concentration	< 2 atom %	[1] [3]
Resistivity	100 - 150 $\mu\Omega\cdot\text{cm}$	[1] [3]
Step Coverage (Conformality)	> 90% in 0.25 μm , 4:1 aspect ratio contacts	[1] [3]

Table 3: Process Parameters for Titanium Coating CVD with a Ti-I₂ System

Parameter	Value	Reference
Raw Materials	Titanium (Ti) powder, Iodine (I ₂) powder (molar ratio 1:1.9)	[8]
Carrier Gas	Argon (Ar)	[8]
Deposition Temperature	900 °C	[8]
Pressure	~0.15 MPa (inlet)	[8]

Table 4: Coating Thickness as a Function of Deposition Time at 900 °C

Deposition Time (min)	Coating Thickness (nm)	Reference
30	100	[8]
60	145	[8]
90	180	[8]
120	210	[8]

Experimental Protocols

Protocol 1: Low-Temperature CVD of Titanium Nitride (TiN) Films

This protocol describes the deposition of TiN films using titanium tetraiodide as the precursor, suitable for applications as diffusion barriers in microelectronics.

1. Materials and Equipment:

- Titanium Tetraiodide (TiI₄) precursor
- Ammonia (NH₃) and Hydrogen (H₂) as co-reactants
- Argon (Ar) as a carrier gas
- Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a heated substrate holder
- Substrates (e.g., silicon wafers)
- Mass flow controllers for precise gas delivery

- Vacuum pump

2. Substrate Preparation:

- Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
- Load the cleaned substrates into the CVD reactor.

3. Deposition Process:

- Evacuate the reactor to a base pressure.
- Heat the substrate to the desired deposition temperature (typically below 450 °C).^{[1][3]}
- Heat the TiI_4 precursor to its sublimation temperature to generate a stable vapor pressure.
- Introduce the TiI_4 vapor into the reactor using a carrier gas (e.g., Argon).
- Introduce the co-reactant gases, ammonia and hydrogen, into the reactor at controlled flow rates.
- Maintain a constant process pressure during deposition.
- The deposition time will determine the final film thickness.

4. Post-Deposition:

- Stop the flow of all precursor and reactant gases.
- Cool down the reactor and substrates to room temperature under a vacuum or inert atmosphere.
- Remove the coated substrates for characterization.

Protocol 2: CVD of Titanium Coatings using a $Ti-I_2$ System

This protocol outlines the deposition of titanium coatings on fibers, which can be adapted for other substrates.

1. Materials and Equipment:

- Titanium (Ti) powder
- Iodine (I_2) powder
- Argon (Ar) as a carrier gas
- Tube furnace with a quartz reaction tube
- Substrates (e.g., Carbon Fibers)

2. System Setup:

- The quartz reaction tube is divided into two zones: a halogenation zone and a deposition zone.[8]
- Mechanically mix titanium powder and iodine powder in a molar ratio of 1:1.9 and place it in the halogenation zone.[8]
- Place the prepared substrates in the deposition zone.[8]

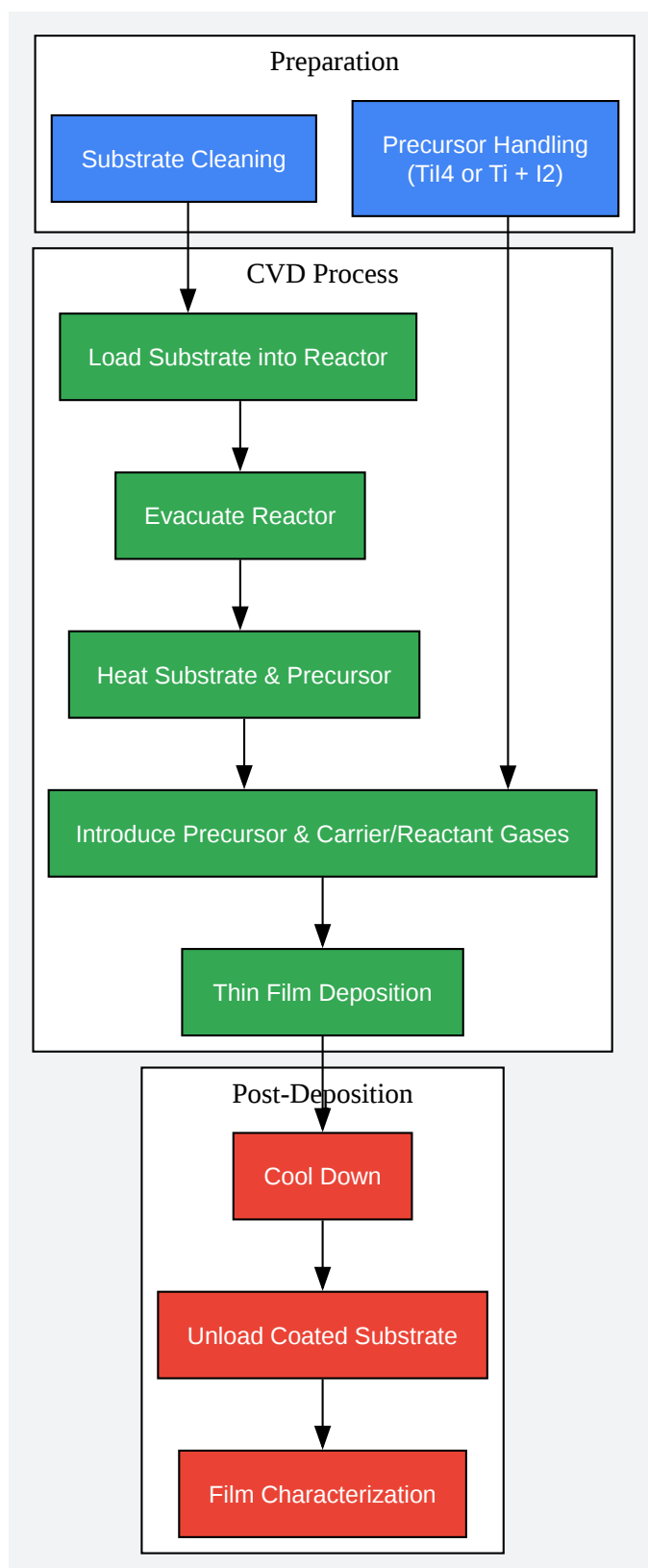
3. Deposition Process:

- Purge the reaction tube with Argon for an extended period (e.g., 60 minutes) to remove any residual air.[8]
- Heat the furnace to the deposition temperature (e.g., 900 °C).[8]
- Maintain a constant flow of Argon as the carrier gas. The inlet pressure should be maintained around 0.15 MPa.[8]
- In the halogenation zone, the titanium and iodine react to form volatile **titanium iodides**.
- The carrier gas transports the **titanium iodide** species to the hotter deposition zone.
- On the substrate surface, the **titanium iodides** decompose, depositing a titanium coating.
- The deposition time is varied to achieve the desired coating thickness (e.g., 30-120 minutes). [8]

4. Post-Deposition:

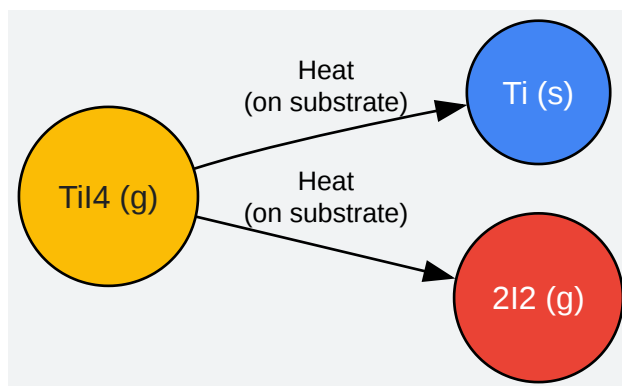
- After the desired deposition time, stop the heating and allow the furnace to cool down to room temperature under an Argon atmosphere.
- Remove the coated substrates for further analysis.

Visualizations



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Caption: General experimental workflow for Chemical Vapor Deposition.



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Caption: Thermal decomposition pathway of Titanium Tetraiodide.

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